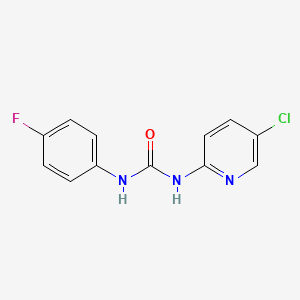![molecular formula C15H22N2O4S B5552717 N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5552717.png)
N~1~-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds containing cyclopropane rings and sulfonyl groups often involves methods such as asymmetric cyclopropanation and cycloaddition reactions. Asymmetric cyclopropanations catalyzed by Rhodium(II) complexes, utilizing arylsulfonyl prolinate ligands, provide a pathway to synthesize cyclopropane-containing compounds with high enantioselectivity (Davies et al., 1996). Additionally, [2 + 1] cycloaddition reactions of seleno-silylethene to sulfonylacrylates offer a stereoselective method to incorporate sulfone-substituted cyclopropane rings (Yamazaki et al., 1999).
Aplicaciones Científicas De Investigación
Asymmetric Cyclopropanations
Research has shown significant advancements in asymmetric cyclopropanations, which are crucial for synthesizing functionalized cyclopropanes with high enantioselectivity. For instance, the catalyzed decomposition of vinyldiazomethanes in the presence of alkenes using rhodium N-(arylsulfonyl)prolinate demonstrates a general method for synthesizing functionalized cyclopropanes. This process achieves high levels of diastereoselectivity and enantioselectivity by optimizing catalysts and understanding the effects of carbenoid structures on asymmetric induction (Davies et al., 1996).
Stereoselective Synthesis
Stereoselective synthesis techniques have also been developed to create specific cyclopropane derivatives. For example, the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene and diazo esters has been effectively used for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. This represents an efficient method for cyclopropanation of electron-deficient olefin and diazoacetates, highlighting the diversity of functional groups that can be introduced into cyclopropane cores (Shibue & Fukuda, 2014).
Peptidomimetics Synthesis
N-Aminosulfamides, serving as peptidomimetics, have been synthesized through condensations of N-protected amino hydrazides and p-nitrophenylsulfamidate esters. These compounds, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group respectively, demonstrate the potential for developing new classes of bioactive molecules with tailored properties for therapeutic applications (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
Nucleophilic Substitutions
Palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides have been explored to provide cyclopropylideneethyl derivatives. These reactions offer insights into the reactivity and potential applications of cyclopropyl-containing compounds in more complex organic syntheses, showcasing the versatility of cyclopropane derivatives in organic chemistry (Stolle et al., 1992).
Rearrangements and Cycloadditions
Innovative rearrangements and cycloadditions involving sulfones and related compounds have been developed, enabling the synthesis of highly substituted isoxazolines and heterocyclic compounds. These methods utilize N-heterocyclic carbenes and demonstrate the potential for creating complex molecular architectures through efficient and selective transformations (Atienza, Roth, & Scheidt, 2011).
Propiedades
IUPAC Name |
N-cyclopropyl-2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-17(11-15(18)16-12-5-6-12)22(19,20)14-9-7-13(8-10-14)21-4-2/h7-10,12H,3-6,11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFCACAPEQSLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732032 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)
![N-[3-(1H-imidazol-1-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552664.png)
![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)

![N-(1-imidazo[1,2-a]pyrimidin-2-ylpropyl)-2,8-dimethyl-4-quinolinecarboxamide](/img/structure/B5552699.png)



![1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)
